molecular formula C12H19NO3 B13339947 4-(4-Aminophenoxy)butanal dimethyl acetal

4-(4-Aminophenoxy)butanal dimethyl acetal

Cat. No.: B13339947
M. Wt: 225.28 g/mol
InChI Key: SHYJYWGQEZGANR-UHFFFAOYSA-N
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Description

4-(4,4-Dimethoxybutoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of a butoxy group substituted with two methoxy groups at the fourth position of the aniline ring. Anilines are widely used in various industrial applications due to their reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4-dimethoxybutoxy)aniline typically involves the nucleophilic substitution of a halogenated precursor with an aniline derivative. One common method is the reaction of 4-chloroaniline with 4,4-dimethoxybutanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of 4-(4,4-dimethoxybutoxy)aniline can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(4,4-Dimethoxybutoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.

Scientific Research Applications

4-(4,4-Dimethoxybutoxy)aniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4,4-dimethoxybutoxy)aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

    4-Methoxyaniline: Similar structure but with only one methoxy group.

    4-Ethoxyaniline: Similar structure but with an ethoxy group instead of a butoxy group.

    4-(4-Methoxyphenyl)aniline: Similar structure but with a methoxyphenyl group.

Uniqueness: 4-(4,4-Dimethoxybutoxy)aniline is unique due to the presence of two methoxy groups on the butoxy chain, which can influence its reactivity and properties. This structural feature can enhance its solubility and stability, making it suitable for specific applications in chemical synthesis and industrial processes.

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

4-(4,4-dimethoxybutoxy)aniline

InChI

InChI=1S/C12H19NO3/c1-14-12(15-2)4-3-9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9,13H2,1-2H3

InChI Key

SHYJYWGQEZGANR-UHFFFAOYSA-N

Canonical SMILES

COC(CCCOC1=CC=C(C=C1)N)OC

Origin of Product

United States

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